
2\',3\',5\'-Tri-O-acetylguanosine
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Overview
Description
2-[(Acetyloxy)methyl]-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate is a complex organic compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its unique structure, which includes a purine base and a tetrahydrofuran ring, making it a valuable subject of study in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(acetyloxy)methyl]-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate typically involves multiple steps. One common method includes the acetylation of a precursor compound, followed by a series of reactions to introduce the purine base and the tetrahydrofuran ring. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Acetyloxy)methyl]-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Nucleic Acid Research
Key Role in Synthesis:
2',3',5'-Tri-O-acetylguanosine serves as a critical building block in the synthesis of modified nucleotides. This is essential for studying RNA and DNA functions, interactions, and structural dynamics. The acetylation allows for better manipulation of the molecule in laboratory settings, facilitating research on nucleic acid metabolism and enzymatic reactions .
Case Study:
Research has demonstrated that this compound can be utilized to create cap analogs for mRNA, which are crucial for studying translation mechanisms in various organisms, including Ascaris suum .
Pharmaceutical Development
Antiviral Agent Development:
The compound plays a significant role in developing antiviral drugs, particularly those targeting RNA viruses. Its structural properties allow it to mimic natural nucleotides, making it a candidate for therapeutic applications against viral infections .
Case Study:
Studies have shown that 2',3',5'-Tri-O-acetylguanosine can inhibit the growth of bacteria such as Mycobacterium tuberculosis, indicating its potential as an antimicrobial agent alongside antiviral properties .
Biotechnology
RNA-Based Therapeutics:
In biotechnology, this compound is employed in producing RNA-based therapeutics. Its acetylation enhances the stability and efficacy of RNA molecules, which is vital for therapeutic applications involving gene therapy and RNA interference technologies .
Application Example:
The incorporation of 2',3',5'-Tri-O-acetylguanosine into vectors has been explored to facilitate the efficient delivery of genetic material into cells, improving gene therapy outcomes .
Diagnostic Tools
Enhancing Assay Sensitivity:
The compound is also used in formulating diagnostic assays. Its unique chemical properties improve the sensitivity and specificity of tests for various diseases, including viral infections and genetic disorders .
Research Insight:
Recent advancements have indicated that modified nucleotides like 2',3',5'-Tri-O-acetylguanosine can enhance the performance of PCR assays by stabilizing reaction components and improving binding affinities .
Gene Delivery Systems
Facilitating Gene Therapy:
In gene therapy applications, 2',3',5'-Tri-O-acetylguanosine is incorporated into delivery systems to ensure safe and effective transport of genetic material into target cells. This application is crucial for developing therapies aimed at genetic disorders or cancers .
Mechanism of Action
The mechanism of action of 2-[(acetyloxy)methyl]-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include inhibition of viral replication or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A well-known antiviral drug with a similar purine base structure.
Ganciclovir: Another antiviral agent with structural similarities, used to treat cytomegalovirus infections.
Valacyclovir: A prodrug of acyclovir, offering improved bioavailability.
Uniqueness
2-[(Acetyloxy)methyl]-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate stands out due to its unique combination of a purine base and a tetrahydrofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H19N5O8 |
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Molecular Weight |
409.35 g/mol |
IUPAC Name |
[3,4-diacetyloxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H19N5O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9-12,15H,4H2,1-3H3,(H2,17,20,25) |
InChI Key |
TTZKICPWFKCOKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3C2=NC(=N)NC3=O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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